molecular formula C7H5BrClI B1437864 5-Bromo-4-chloro-2-iodotoluene CAS No. 1000578-03-9

5-Bromo-4-chloro-2-iodotoluene

Cat. No. B1437864
CAS RN: 1000578-03-9
M. Wt: 331.37 g/mol
InChI Key: SEFKIVWHFWHXLG-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-iodotoluene is a chemical compound with the CAS Number: 1000578-03-9 . Its IUPAC name is 1-bromo-2-chloro-4-iodo-5-methylbenzene .


Molecular Structure Analysis

The molecular weight of 5-Bromo-4-chloro-2-iodotoluene is 331.38 . The InChI code for this compound is 1S/C7H5BrClI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 .


Chemical Reactions Analysis

As mentioned earlier, 5-Bromo-4-chloro-2-iodotoluene can undergo a Suzuki reaction with phenylboronic acid . This is a type of cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.38 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Organic Synthesis

5-Bromo-4-chloro-2-iodotoluene: is a versatile halogenated compound used in organic synthesis. It serves as a precursor for various organic reactions, including the Suzuki coupling, which is pivotal in creating complex organic molecules. This compound’s unique combination of halogens makes it particularly reactive in cross-coupling reactions, leading to the synthesis of biaryls and other polyaromatic hydrocarbons that are essential in pharmaceuticals and agrochemicals .

Medical Research

In medical research, 5-Bromo-4-chloro-2-iodotoluene is utilized as an intermediate in the synthesis of therapeutic agents. Its reactivity allows for the construction of molecular frameworks found in drugs targeting various diseases. For instance, it can be used to develop inhibitors and other biologically active molecules that play a role in treating conditions such as diabetes and cancer .

Material Science

The compound’s application in material science is linked to its role in the synthesis of organic compounds that can alter the physical properties of materials. For example, it can be used to create organic semiconductors, conductive polymers, and other materials that are integral to the development of electronic devices, solar cells, and LEDs .

Industrial Applications

5-Bromo-4-chloro-2-iodotoluene: is also significant in industrial applications, particularly in the scale-up of chemical processes. It is a key intermediate in the manufacturing of various chemicals that are used in large-scale production. Its role in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy, showcases its importance in the pharmaceutical industry .

Environmental Studies

Environmental studies benefit from the use of 5-Bromo-4-chloro-2-iodotoluene in the analysis of environmental samples. It can be used as a standard or reference compound in the quantification of pollutants and helps in understanding the environmental fate of halogenated compounds .

Analytical Chemistry

In analytical chemistry, 5-Bromo-4-chloro-2-iodotoluene finds its use in method development for the analysis of complex chemical mixtures. It can serve as a model compound to optimize chromatographic conditions or to develop new detection methods. Its distinct chemical structure allows for the exploration of its behavior under various analytical techniques, which is crucial for the advancement of analytical methodologies .

Safety and Hazards

The compound is classified as a flammable solid (H228) and can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment . It’s also recommended to wash hands thoroughly after handling .

properties

IUPAC Name

1-bromo-2-chloro-4-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFKIVWHFWHXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661526
Record name 1-Bromo-2-chloro-4-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-iodotoluene

CAS RN

1000578-03-9
Record name 1-Bromo-2-chloro-4-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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